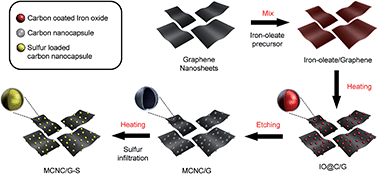Sulfur-loaded monodisperse carbon nanocapsules anchored on graphene nanosheets as cathodes for high performance lithium–sulfur batteries†
Journal of Materials Chemistry A Pub Date: 2016-10-31 DOI: 10.1039/C6TA08557A
Abstract
There is a growing demand to enhance the electrical conductivity of the cathode and to restrain the fast capacity decay during a charge–discharge process in lithium–sulfur (Li–S) batteries. This can be accomplished by developing novel methods for the synthesis of nanostructured materials that can act as effective cathode hosts. In this study, monodisperse carbon nanocapsules with a diameter of ∼20 nm anchored on a graphene nanosheet (MCNC/G) were prepared by a facile strategy, which involved mixing of iron-oleate and graphene, heat treatment, and finally, acid etching of iron oxide nanoparticles. This simple synthesis method could be suitable for mass production. We loaded MCNC/G with sulfur by a melting process, and tested the performance of the resulting MCNC/G–sulfur (MCNC/G–S) composites as the cathode material. As a result, the MCNC/G–S electrode infiltrated with 60 wt% sulfur delivers a high and stable reversible capacity of 525 mA h g−1 after 100 cycles at a 0.5 C-rate with good capacity retention and excellent rate capability (630.5 mA h g−1 at a high current density of 1C). The improved electrochemical performance could be attributed to the monodisperse carbon nanocapsules in the MCNC/G composite, which lead to small volume expansion and physical confinement of sulfur due to the void spaces inside the carbon nanocapsules during the charge–discharge process. Thus, these uniquely structured monodisperse carbon nanocapsules anchored on graphene nanosheets can be promising candidates for other energy storage applications.


Recommended Literature
- [1] Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates
- [2] The diagnosis of hepatic fibrosis by magnetic resonance and near-infrared imaging using dual-modality nanoparticles†
- [3] On the effect of the nature of the bridge on oxidative or reductive photoinduced electron transfer in donor–bridge–acceptor systems
- [4] Magnetite ferrofluids stabilized by sulfonato-calixarenes†
- [5] A mini-review of embedded 3D printing: supporting media and strategies
- [6] Structure of murrayacine
- [7] Comparing simulated and experimental molecular cluster distributions†
- [8] Preparation of chitosan/retinoic acid @ nanocapsules/TiO2 self-cleaning one-dimensional photonic crystals and the study of the visual detection of acute promyelocytic leukemia†
- [9] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†
- [10] Hexylresorcinol calix[4]arene-assisted synthesis of ZnO–Au micro–nano materials with enhanced photodegradation performance to degrade harmful organic compounds†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 1718-53-2









